molecular formula C15H20N4 B029919 Bis(2,4-diamino-5-methylphenyl)methane CAS No. 97-22-3

Bis(2,4-diamino-5-methylphenyl)methane

Cat. No. B029919
CAS RN: 97-22-3
M. Wt: 256.35 g/mol
InChI Key: HGVQBXSOAUVVNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(2,4-diamino-5-methylphenyl)methane and related compounds involves the reaction of methylene-bisphosphines with arylazides. This process has been characterized by various spectroscopic techniques, including 1H, 31P, and 13C NMR, IR spectroscopy, and Field Desorption Mass Spectroscopy (FDMS) (Imhoff et al., 1990). Another approach for synthesizing similar bis-arylamino methanes involves the decomposition of N,O-acetals by a base and trapping the resulting methyleneamine with an equimolar amount of the corresponding arylamine (Barluenga et al., 1988).

Molecular Structure Analysis

The molecular structure of bis(N-aryl-imino-phosphoranyl)methanes, which are closely related to the target molecule, has been determined through single crystal X-ray diffraction. These studies reveal that these molecules consist of two iminophosphoranyl units bridged by a methylene group, offering insights into the spatial arrangement and bond distances within similar compounds (Imhoff et al., 1990).

Chemical Reactions and Properties

Bis(2,4-diamino-5-methylphenyl)methane and its derivatives participate in various chemical reactions, demonstrating a wide range of reactivities. For example, reactions with carbonyl compounds proceed to give methylenated products, showing its utility in organic synthesis (Matsubara et al., 2001).

Physical Properties Analysis

The physical properties of bis-arylamino methanes, closely related to Bis(2,4-diamino-5-methylphenyl)methane, include their crystalline structure and thermal behavior. These compounds tend to form crystalline structures that are stabilized by extensive hydrogen bonding, as observed in structural studies using X-ray diffraction (Yan et al., 2020).

Scientific research applications

Dye Synthesis and Characterization

Compounds similar to Bis(2,4-diamino-5-methylphenyl)methane have been synthesized and characterized for their potential use as precursors in dye synthesis. For example, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and studied for their application in producing leuco-dyes that exhibit distinct colors in different media due to their ability to be easily oxidized to a quinone form, demonstrating their potential in creating dyes with variable properties (Sarma & Baruah, 2004).

Material Science

Research into bisphenol derivatives, which share structural similarities with Bis(2,4-diamino-5-methylphenyl)methane, has contributed to the development of high-performance thermosets and polyimides. These materials are known for their thermal and mechanical properties, making them suitable for advanced applications in electronics, aerospace, and coatings. For instance, aromatic diamine-based benzoxazines have been synthesized using compounds similar to Bis(2,4-diamino-5-methylphenyl)methane, leading to thermosets with high glass transition temperatures and thermal stability (Lin et al., 2008).

Organic Synthesis

Bis(2,4-diamino-5-methylphenyl)methane-related compounds have been used in organic synthesis to create novel molecular structures. For example, compounds like Bis(iodozincio)methane have shown the ability to perform unique molecular transformations, acting as dianions or bidentate Lewis acids. This flexibility in reactivity highlights the potential of Bis(2,4-diamino-5-methylphenyl)methane derivatives in synthesizing a wide range of organic compounds, including those with complex structures and functionalities (Sada et al., 2014).

properties

IUPAC Name

4-[(2,4-diamino-5-methylphenyl)methyl]-6-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-8-3-10(14(18)6-12(8)16)5-11-4-9(2)13(17)7-15(11)19/h3-4,6-7H,5,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVQBXSOAUVVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)CC2=C(C=C(C(=C2)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242657
Record name Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-diamino-5-methylphenyl)methane

CAS RN

97-22-3
Record name Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraaminoditolylmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraaminoditolylmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-5,5'-(2,4,2',4'-TETRAMINOTOLYL)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ1JBD08F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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